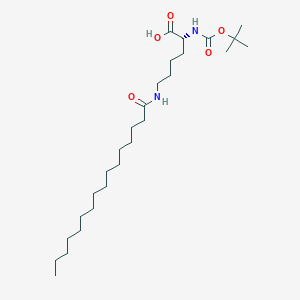

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine

Description

Properties

IUPAC Name |

(2R)-6-(hexadecanoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24(30)28-22-19-18-20-23(25(31)32)29-26(33)34-27(2,3)4/h23H,5-22H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRDALPPYAJHPI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701172867 | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301706-37-5 | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301706-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701172867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-oxohexadecyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Initial Protection of the ε-Amino Group

The ε-amino group is typically protected first due to its lower nucleophilicity compared to the α-amino group under basic conditions. Carbobenzoxy (Cbz) groups, introduced via reaction with benzyl chloroformate (Cbz-Cl) in aqueous sodium hydroxide, are commonly employed. For example, D-lysine is dissolved in a 1:1 mixture of water and dioxane, followed by dropwise addition of Cbz-Cl under vigorous stirring at 0–5°C. The pH is maintained at 9–10 using sodium hydroxide, yielding N-ε-carbobenzoxy-D-lysine (D-Lys(Cbz)-OH) after extraction and crystallization.

Boc Protection of the α-Amino Group

With the ε-amino group protected, the α-amino group is derivatized using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dimethylformamide (DMF). Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, forming N-alpha-tert-butyloxycarbonyl-N-epsilon-carbobenzoxy-D-lysine (Boc-D-Lys(Cbz)-OH). Commercial suppliers such as Bachem Americas and TCI America offer this intermediate, confirming its stability and applicability in further syntheses.

Deprotection of the ε-Amino Group

Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas selectively removes the Cbz group from the ε-amino group while preserving the Boc protection on the α-amino group. For instance, Boc-D-Lys(Cbz)-OH is dissolved in methanol, and 5% Pd/C is added under a hydrogen atmosphere. After 12–24 hours at room temperature, the mixture is filtered to yield Boc-D-Lys-OH with a free ε-amino group.

The introduction of the palmitoyl moiety to the ε-amino group requires activation of palmitic acid, followed by amide bond formation. Two primary methods dominate industrial and academic settings:

Acyl Chloride-Mediated Palmitoylation

Palmitic acid is converted to palmitoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. In a representative procedure, palmitic acid (1 equiv) is refluxed with SOCl₂ (1.2 equiv) in dry dichloromethane (DCM) for 2 hours. The excess SOCl₂ is removed under reduced pressure, and the resulting palmitoyl chloride is dissolved in DCM. Boc-D-Lys-OH (1 equiv) is added with N-methylmorpholine (NMM, 2 equiv) as a base, and the reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 12 hours. The product, N-alpha-tert-butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine, is isolated via extraction with ethyl acetate and water, followed by silica gel chromatography (hexane:ethyl acetate = 4:1).

Carbodiimide-Based Coupling

As an alternative, palmitic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxy-5-norbornene-2,3-dicarboximide (HONB). Boc-D-Lys-OH (1 equiv), palmitic acid (1.2 equiv), EDCl (1.5 equiv), and HONB (1.5 equiv) are combined in DMF at 0°C. After 24 hours at room temperature, the reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via recrystallization from ethanol. This method avoids the use of aggressive acyl chlorides, making it preferable for acid-sensitive substrates.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified using flash chromatography on silica gel with gradients of ethyl acetate in hexane (10–50%). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity >95%.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (300 MHz, CDCl₃): δ 5.65 (br s, 1H, NH), 4.25 (m, 1H, α-CH), 3.15 (t, 2H, ε-CH₂), 2.25 (t, 2H, palmitoyl CH₂), 1.45 (s, 9H, Boc CH₃), 1.25 (m, 28H, palmitoyl CH₂), 0.88 (t, 3H, palmitoyl CH₃).

- ¹³C NMR: δ 173.5 (palmitoyl C=O), 156.2 (Boc C=O), 79.8 (Boc C), 53.4 (α-C), 40.1 (ε-C), 34.5–22.6 (palmitoyl chain), 14.1 (palmitoyl CH₃).

Mass Spectrometry:

Electrospray ionization (ESI-MS) confirms the molecular ion [M+H]⁺ at m/z 583.4 (calculated for C₃₀H₅₈N₂O₅: 582.4).

Comparative Analysis of Synthetic Routes

| Parameter | Acyl Chloride Method | Carbodiimide Method |

|---|---|---|

| Yield | 68–72% | 75–80% |

| Reaction Time | 12–14 hours | 24–48 hours |

| Byproducts | HCl, SO₂ | Urea derivatives |

| Scalability | High | Moderate |

| Cost Efficiency | Low (SOCl₂ is cheap) | Moderate (EDCl cost) |

The carbodiimide method offers higher yields and avoids corrosive reagents, making it suitable for laboratory-scale syntheses. Conversely, the acyl chloride route is more scalable for industrial applications.

Challenges and Optimization Strategies

Incomplete Acylation

Excess palmitic acid (1.5 equiv) and prolonged reaction times (up to 48 hours) mitigate incomplete coupling. Monitoring via thin-layer chromatography (TLC) using ninhydrin staining ensures complete ε-amino group acylation.

Boc Group Stability

The Boc group remains intact under neutral to mildly acidic conditions but may degrade in strong acids. Reactions are conducted at pH 7–8 to prevent premature deprotection.

Applications in Biomedical Research

N-alpha-tert-butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine serves as a critical intermediate in:

Chemical Reactions Analysis

Boc Group Removal

The Boc group is selectively cleaved under acidic conditions, enabling subsequent peptide elongation:

-

Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)32.

-

Conditions : 20–50% TFA, 1–2 hours at 25°C3.

-

Outcome : Generates a free α-amine while retaining the ε-palmitoyl group2.

Mechanism :

Palmitoyl Group Stability

The ε-palmitoyl group remains intact under standard peptide synthesis conditions (e.g., TFA, piperidine) but can be hydrolyzed via:

-

Basic Hydrolysis : 0.1M NaOH, 60°C, 12 hours3.

-

Enzymatic Cleavage : Lipases or esterases under physiological conditions3.

Bioconjugation

The palmitoyl group facilitates covalent attachment to:

-

Liposomes : For drug delivery systems3.

-

Proteins : Site-specific lipidation to modulate cellular uptake42.

Stability and Handling

-

Storage : Stable at 2–8°C under inert gas (argon)1.

-

Decomposition : Prolonged exposure to moisture or strong bases degrades the palmitoyl ester3.

Industrial and Research Use Cases

| Application | Example Study/Product | Source |

|---|---|---|

| Vaccine Adjuvants | Lipidated antigen carriers | |

| Antimicrobial Peptides | Cecropin A analogs | |

| Diagnostic Probes | Fluorescent lipidated peptides |

Comparative Reactivity

| Reaction | Boc-D-Lys(Palm)-OH | Boc-L-Lys(Palm)-OH |

|---|---|---|

| Boc Deprotection Rate | Fast (TFA) | Fast (TFA) |

| Enzymatic Hydrolysis | Resistant | Resistant |

| Solubility | Low in water | Low in water |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Lys(Palmitoyl) is utilized as a building block in solid-phase peptide synthesis. The palmitoyl group enhances the hydrophobicity of peptides, which can improve their stability and bioavailability. The use of the Boc protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptide structures.

Case Study: Synthesis of Cyclic Peptides

In a study published by researchers, Boc-D-Lys(Palmitoyl) was incorporated into cyclic peptides, demonstrating its effectiveness in stabilizing the peptide structure through hydrophobic interactions. The cyclic peptides exhibited enhanced biological activity compared to their linear counterparts, indicating the importance of lipidation in peptide design .

Drug Delivery Systems

Oral Delivery Enhancers

Boc-D-Lys(Palmitoyl) has been investigated as an oral permeation enhancer for therapeutic macromolecules. The fatty acyl chain improves the permeability of peptides across biological membranes, making it a promising candidate for oral formulations of insulin and other therapeutic peptides.

Table 1: Comparison of Permeation Enhancers

| Compound | Mechanism of Action | Applications |

|---|---|---|

| Boc-D-Lys(Palmitoyl) | Enhances membrane permeability | Oral delivery of insulin |

| Fatty acid derivatives | Alters lipid bilayer properties | Various peptide formulations |

| Surfactants | Reduces surface tension | Topical and oral drug delivery |

Biomedical Research

Fatty Acid Metabolism Studies

The incorporation of fatty acyl groups like palmitoyl into amino acids such as D-lysine allows researchers to trace metabolic pathways involving fatty acids. This is crucial for understanding diseases related to lipid metabolism, such as obesity and diabetes.

Case Study: Metabolic Tracing

Research has shown that fatty acid-labeled amino acids can be utilized in metabolic studies to track the incorporation of lipids into cellular structures. By using Boc-D-Lys(Palmitoyl), scientists were able to demonstrate how fatty acids are metabolized within different cell types, providing insights into potential therapeutic targets for metabolic disorders .

Pharmaceutical Applications

Therapeutic Agents

Boc-D-Lys(Palmitoyl) has potential applications in developing novel therapeutic agents due to its ability to enhance the pharmacokinetic profiles of peptides. The palmitoylation modifies the distribution and half-life of drugs, making them more effective.

Table 2: Therapeutic Potential of Boc-D-Lys(Palmitoyl)

| Application | Benefit | Example |

|---|---|---|

| Antidiabetic drugs | Improved insulin delivery | Insulin analogs |

| Anticancer therapies | Targeted delivery | Peptide-drug conjugates |

| Vaccine development | Enhanced immunogenicity | Lipidated peptides |

Mechanism of Action

The mechanism of action of N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine involves its interaction with cellular membranes and proteins. The palmitoyl group facilitates membrane association, while the D-lysine residue can interact with various molecular targets, including enzymes and receptors . These interactions can modulate cellular signaling pathways and influence biological processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Lysine Derivatives

Structural and Functional Differences

- Lipophilicity vs. Solubility : The palmitoyl group in this compound significantly enhances lipophilicity, making it ideal for lipid-based drug delivery. In contrast, N-alpha-t-Butyloxycarbonyl-N-epsilon,N-epsilon-dimethyl-L-lysine’s smaller dimethyl group prioritizes water solubility over membrane permeability .

- Stereochemical Stability : The D-lysine configuration in the target compound provides resistance to protease activity compared to its L-lysine counterpart, which is critical for in vivo stability .

- Protecting Group Strategies : While the Boc and palmitoyl groups serve stability and delivery purposes, N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine employs a benzyloxycarbonyl (Z) group for orthogonal protection during peptide synthesis .

Research Findings and Data

Stability and Degradation

- The Boc group in this compound offers acid-labile protection, enabling selective deprotection during synthesis. The palmitoyl group remains stable under physiological conditions, enhancing peptide half-life .

- In contrast, CML forms via oxidative cleavage of glycated proteins under aerobic conditions, as demonstrated in studies on human lens proteins and collagens .

Metabolic Pathways

- Synthetic lipidated lysines (e.g., palmitoyl derivatives) are metabolized via esterase-mediated hydrolysis, whereas CML is excreted in urine due to its chemical inertness .

Biological Activity

N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine (Boc-Lys(Pal)) is a synthetic compound that combines a t-butyloxycarbonyl (Boc) protecting group with a palmitoyl fatty acid chain attached to the lysine amino acid. This compound has garnered interest in various biological contexts due to its potential therapeutic applications and its role in protein modifications.

1. Structure and Synthesis

Boc-Lys(Pal) is synthesized through the acylation of Boc-Lysine with palmitoyl chloride in the presence of a base. The protective Boc group enhances the stability of the lysine side chain during subsequent reactions, allowing for specific applications in peptide synthesis and drug design.

2.1 Protein Acylation

The primary biological activity of Boc-Lys(Pal) is related to its ability to modify proteins through palmitoylation, a post-translational modification that involves the attachment of palmitic acid to lysine residues. This modification can influence protein localization, stability, and function.

- Palmitoylation is known to regulate membrane association and signaling pathways in various proteins, including receptors and enzymes involved in cellular metabolism.

2.2 Interaction with Sirtuins

Research indicates that compounds like Boc-Lys(Pal) may interact with sirtuins, a family of NAD+-dependent deacetylases that play crucial roles in cellular regulation and metabolism. SIRT5, for example, has been shown to demalonylate and deacylate metabolic enzymes, suggesting that Boc-Lys(Pal) could modulate these pathways by altering the acylation state of target proteins .

3.1 Antimicrobial Properties

Studies have demonstrated that lysine derivatives, including those modified with fatty acids like palmitic acid, exhibit antimicrobial activity. For instance, lysylated phospholipids have been shown to stabilize lipid bilayers and enhance the efficacy of antimicrobial peptides against bacterial membranes .

- Table 1: Antimicrobial Activity of Lysine Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Lysylphosphatidylethanolamine | Stabilization of lipid bilayers | Various bacteria | |

| Boc-Lys(Pal) | Potential antimicrobial | Gram-positive bacteria |

3.2 Cellular Metabolism Regulation

Boc-Lys(Pal) may also influence metabolic processes by modulating the activity of enzymes involved in glycolysis and fatty acid metabolism. The regulation of these pathways is critical for maintaining cellular homeostasis and responding to metabolic stress .

4.1 Cancer Research

In cancer research, Boc-Lys(Pal) has been explored for its potential to act as a therapeutic agent by targeting metabolic pathways altered in cancer cells. For example, studies have indicated that SIRT5 can act as both a tumor suppressor and promoter depending on the context, suggesting that compounds like Boc-Lys(Pal) could be leveraged to modulate these effects .

4.2 Immunomodulation

Recent findings highlight the immunomodulatory effects of fatty-acid-conjugated lysine derivatives in macrophage activation. In vitro studies have shown that such compounds can selectively activate M2-polarized macrophages, which are involved in anti-inflammatory responses .

5. Conclusion

This compound represents a significant compound in biochemical research due to its ability to modify protein functions through palmitoylation and its potential applications in therapeutic contexts such as cancer treatment and antimicrobial development. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the critical considerations for synthesizing N-alpha-t-Butyloxycarbonyl-N-epsilon-palmitoyl-D-lysine, and how can purity be validated?

Methodological Answer: Synthesis typically involves sequential protection/deprotection steps. The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the ε-amino group is palmitoylated. Key steps include:

- Use of carbodiimide-based coupling agents (e.g., EDC) for amide bond formation .

- Solubility optimization in organic solvents (e.g., DMF or DCM) for lipid conjugation.

- Validation via reversed-phase HPLC (C18 column) and mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight and purity.

- Side reactions (e.g., over-palmitoylation) can be monitored using TLC or NMR (e.g., disappearance of ε-NH2 proton signals at δ 7-8 ppm).

Q. How does the dual functionalization (Boc and palmitoyl) influence the compound’s physicochemical properties?

Methodological Answer:

- The Boc group enhances solubility in polar solvents, while the palmitoyl chain introduces hydrophobicity. Measure partition coefficients (log P) via shake-flask method or computational tools.

- Differential scanning calorimetry (DSC) can assess thermal stability, critical for storage conditions.

- Dynamic light scattering (DLS) evaluates self-assembly behavior in aqueous buffers, relevant for drug delivery applications.

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when studying lipidated lysine derivatives in membrane interaction assays?

Methodological Answer: Contradictions (e.g., variable binding affinities) may arise from:

- Aggregation states : Use cryo-EM or TEM to visualize nanostructures.

- Buffer composition : Test under varying ionic strengths (e.g., PBS vs. Tris-HCl) to mimic physiological conditions .

- Competing interactions : Employ competitive assays (e.g., SPR or ITC) with free fatty acids or serum proteins (e.g., albumin) to quantify binding interference.

Q. What advanced strategies optimize the cellular uptake of N-alpha-Boc-N-epsilon-palmitoyl-D-lysine in targeted delivery systems?

Methodological Answer:

- Conjugation with targeting ligands : Use click chemistry (e.g., azide-alkyne cycloaddition) to attach peptides or antibodies.

- Encapsulation in lipid nanoparticles : Characterize encapsulation efficiency via HPLC after nanoparticle disruption (e.g., using Triton X-100).

- Live-cell imaging : Track intracellular trafficking using fluorescent tags (e.g., FITC) and confocal microscopy.

Q. How do stereochemical and regiochemical variations (e.g., D-lysine vs. L-lysine) impact biological activity?

Methodological Answer:

- Enantiomeric synthesis : Prepare L-lysine analogs via solid-phase peptide synthesis (SPPS) with Fmoc protection.

- Activity assays : Compare protease resistance (e.g., trypsin digestion) and receptor binding (e.g., SPR) across stereoisomers.

- Structural analysis : Use circular dichroism (CD) to evaluate conformational differences in lipidated vs. non-lipidated forms.

Data Contradiction & Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for lipidated lysine derivatives?

Methodological Answer:

- Force field refinement : Re-run MD simulations with adjusted parameters (e.g., lipid tail flexibility) in software like GROMACS.

- Experimental cross-validation : Compare predicted log P vs. experimental shake-flask results.

- Meta-analysis : Review literature on structurally similar compounds (e.g., N-Benzyloxycarbonyl-L-phenylalanine derivatives) to identify trends .

Experimental Design

Q. What controls are essential for in vitro studies involving N-alpha-Boc-N-epsilon-palmitoyl-D-lysine?

Methodological Answer:

- Unmodified lysine controls : Assess background activity in enzymatic assays.

- Free palmitic acid controls : Rule out nonspecific membrane interactions.

- Degradation controls : Incubate compound in serum (e.g., human serum H4522 ) to evaluate stability.

Notes

- Methodological rigor : Emphasis on analytical techniques (HPLC, MS, NMR) and experimental design aligns with protocols from Sigma-Aldrich and Fisher Scientific .

- Stereochemical specificity : D-lysine’s resistance to proteases makes it ideal for stable peptide conjugates, contrasting with L-lysine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.